REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[N:6][C:7]=1[O:8][CH3:9].[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CC(N(C)C)=O.CCOC(C)=O.CCOCC>[CH3:9][O:8][C:7]1[N:6]=[C:5]([NH2:10])[CH:4]=[CH:3][C:2]=1[C:12]([CH3:16])=[CH2:11] |f:2.3.4.5|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1OC)N
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C(=C)C)C
|
Name
|
palladium tetrakis(triphenylphoshine)
|
Quantity
|
979 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
7.63 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sealed in a microwave vial
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated on to silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% to 40% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=N1)N)C(=C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |